Cas no 7606-79-3 (2-Acetamido-N-methylacetamide)
2-Acetamido-N-methylacetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide,2-(acetylamino)-N-methyl-
- 2-(1,3-dimethylbenzimidazol-3-ium-2-yl)-6-methoxy-1,3-benzoxazole,methyl sulfate
- Acetyl-glycine methyl amide
- Ac-Gly-NHMe
- 1H-Benzimidazolium,2-(6-methoxy-2-benzoxazolyl)-1,3-dimethyl-,methyl sulfate
- 1H-Benzimidazolium,2-(6-methoxy-2-benzoxazolyl)-1,3-dimethyl-,methyl sulfate (1:1)
- 2-(6-methoxy-1,3-benzoxazol-2-yl)-1,3-dimethyl-1h-3,1-benzimidazol-3-ium methyl sul
- 2-(6-Methoxybenzoxazol-2-yl)-1,3-dimethyl-1H-benzimidazolium methyl sulphate
- EINECS 266-334-6
- N-acetyl-glycine methylamide
- N-acetyl-glycine-N'-methylamide
- N-acetyl-N'-methylglycinamide
- 2-Acetamido-N-methylacetamide
-
- Inchi: 1S/C5H10N2O2/c1-4(8)7-3-5(9)6-2/h3H2,1-2H3,(H,6,9)(H,7,8)
- InChI Key: FJMAXCRRCJSCIE-UHFFFAOYSA-N
- SMILES: O=C(CNC(C)=O)NC
Computed Properties
- Exact Mass: 130.07400
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 58.20000
- LogP: -0.34970
2-Acetamido-N-methylacetamide Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Acetamido-N-methylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A192713-50mg |
2-Acetamido-N-methylacetamide |
7606-79-3 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A192713-100mg |
2-Acetamido-N-methylacetamide |
7606-79-3 | 100mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A192713-500mg |
2-Acetamido-N-methylacetamide |
7606-79-3 | 500mg |
$ 250.00 | 2022-06-08 | ||
| eNovation Chemicals LLC | Y1235870-250mg |
2-(6-methoxy-1,3-benzoxazol-2-yl)-1,3-dimethyl-1h-3,1-benzimidazol-3-ium methyl sulfate |
7606-79-3 | 99% (TLC) | 250mg |
$80 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1235870-1g |
2-(6-methoxy-1,3-benzoxazol-2-yl)-1,3-dimethyl-1h-3,1-benzimidazol-3-ium methyl sulfate |
7606-79-3 | 99% (TLC) | 1g |
$135 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1235870-5g |
2-(6-methoxy-1,3-benzoxazol-2-yl)-1,3-dimethyl-1h-3,1-benzimidazol-3-ium methyl sulfate |
7606-79-3 | 99% (TLC) | 5g |
$310 | 2024-06-07 | |
| Chemenu | CM416494-250mg |
2-(6-methoxy-1,3-benzoxazol-2-yl)-1,3-dimethyl-1h-3,1-benzimidazol-3-ium methyl sulfate |
7606-79-3 | 95%+ | 250mg |
$*** | 2023-05-29 | |
| Enamine | EN300-108405-0.05g |
2-acetamido-N-methylacetamide |
7606-79-3 | 90% | 0.05g |
$70.0 | 2023-10-27 | |
| Enamine | EN300-108405-0.1g |
2-acetamido-N-methylacetamide |
7606-79-3 | 90% | 0.1g |
$104.0 | 2023-10-27 | |
| Enamine | EN300-108405-0.25g |
2-acetamido-N-methylacetamide |
7606-79-3 | 90% | 0.25g |
$149.0 | 2023-10-27 |
2-Acetamido-N-methylacetamide Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 2-Acetamido-N-methylacetamide
Professional Introduction to Compound with CAS No. 7606-79-3 and Product Name: 2-Acetamido-N-methylacetamide
The compound in question, identified by the chemical abstracts service number CAS No. 7606-79-3, is a derivative of acetamide with significant applications in the field of pharmaceutical chemistry and organic synthesis. The product name, 2-Acetamido-N-methylacetamide, precisely describes its molecular structure, highlighting its utility as a building block in the synthesis of more complex molecules. This introduction aims to provide a comprehensive overview of the compound's properties, applications, and recent advancements in its utilization within the scientific community.
2-Acetamido-N-methylacetamide is an amide compound featuring both an acetamido group and a methyl-substituted nitrogen atom. This structural configuration imparts unique reactivity and solubility characteristics, making it a valuable intermediate in various chemical transformations. The presence of the acetamido group enhances its compatibility with nucleophilic substitution reactions, while the methyl group contributes to steric hindrance and electronic effects that can be exploited in synthetic pathways.
In recent years, there has been growing interest in the use of 2-Acetamido-N-methylacetamide as a precursor in the development of novel pharmaceutical agents. Its ability to undergo facile functionalization allows chemists to introduce diverse substituents, thereby tailoring the compound for specific biological activities. For instance, researchers have explored its potential as a scaffold for designing protease inhibitors, which are crucial in treating various enzymatic disorders.
One of the most compelling aspects of 2-Acetamido-N-methylacetamide is its role in peptidomimetic chemistry. Peptidomimetics are synthetic analogs of natural peptides that mimic their biological functions but with improved stability and pharmacokinetic properties. The compound's structural framework provides an excellent platform for creating peptidomimetics by introducing non-natural amino acid residues or by modifying existing functional groups. This has led to significant advancements in the development of drugs targeting neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Recent studies have also highlighted the compound's utility in materials science. Specifically, 2-Acetamido-N-methylacetamide has been investigated for its ability to form inclusion complexes with various guest molecules. These complexes exhibit enhanced stability and controlled release properties, making them suitable for drug delivery systems and encapsulation technologies. The amide functionality allows for strong hydrogen bonding interactions, which are critical for maintaining the integrity of these complexes under physiological conditions.
The synthesis of 2-Acetamido-N-methylacetamide typically involves the reaction of acetamide with methylamine under controlled conditions. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic routes, reducing waste generation and improving yield. For example, transition metal-catalyzed reactions have been employed to achieve selective functionalization at specific sites within the molecule, thereby enhancing the precision of subsequent chemical modifications.
In conclusion, 2-Acetamido-N-methylacetamide (CAS No. 7606-79-3) represents a versatile and highly functional compound with broad applications across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis, peptidomimetic design, and materials science underscores its importance in modern chemistry. As research continues to uncover new methodologies and applications, the significance of this compound is expected to grow further, solidifying its position as a cornerstone in synthetic chemistry and drug development.
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